molecular formula C17H15BrClFO4 B13013447 Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate

Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate

Cat. No.: B13013447
M. Wt: 417.7 g/mol
InChI Key: LLTPUFRXDPTFBW-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate is a complex organic compound with the molecular formula C15H11BrClFO3. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals. It is known for its unique structure, which includes bromine, chlorine, and fluorine atoms, making it a valuable building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate typically involves multiple steps. One common method includes the reaction of 3-bromo-4-hydroxy-5-ethoxybenzoic acid with 2-chloro-4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative .

Scientific Research Applications

Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate involves its interaction with specific molecular targets. The presence of halogen atoms (bromine, chlorine, and fluorine) in its structure allows it to participate in various biochemical pathways. These interactions can affect enzyme activity, protein binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate is unique due to its combination of bromine, chlorine, and fluorine atoms, along with the ethoxy and benzoate groups. This unique structure makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C17H15BrClFO4

Molecular Weight

417.7 g/mol

IUPAC Name

methyl 3-bromo-4-[(2-chloro-4-fluorophenyl)methoxy]-5-ethoxybenzoate

InChI

InChI=1S/C17H15BrClFO4/c1-3-23-15-7-11(17(21)22-2)6-13(18)16(15)24-9-10-4-5-12(20)8-14(10)19/h4-8H,3,9H2,1-2H3

InChI Key

LLTPUFRXDPTFBW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)OC)Br)OCC2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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